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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbaldehyde

Cat. No.: B137761

Introduction

1-Acetylpiperidine-4-carbaldehyde is a bifunctional molecule of significant interest in
medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde and an
N-acetylated piperidine ring, makes it a valuable synthetic intermediate for the development of
novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of
pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. A
thorough understanding of the spectral characteristics of this molecule is paramount for its
unambiguous identification, purity assessment, and the characterization of its downstream
reaction products.

This guide provides an in-depth analysis of the expected spectral data for 1-Acetylpiperidine-
4-carbaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for
this specific compound are not widely available in public databases, this document leverages
data from closely related analogs and foundational spectroscopic principles to provide a robust,
predictive analysis. This approach mirrors the real-world challenges often faced by researchers
where direct reference data is scarce, requiring a synthesis of empirical knowledge and
theoretical understanding.

Molecular Structure and Key Features

1-Acetylpiperidine-4-carbaldehyde (CsH13NO2) possesses a molecular weight of 155.19
g/mol .[1] The core structure consists of a piperidine ring N-substituted with an acetyl group and
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C-4 substituted with a carbaldehyde group. The presence of the amide bond from the acetyl
group introduces rotational restriction, potentially leading to distinct NMR signals for protons
and carbons near the nitrogen atom. The aldehyde group provides a highly characteristic
spectroscopic handle, particularly in IR and NMR.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and stereochemistry of atoms.

'H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Choices: *H NMR is the initial, and often definitive, step in structural
analysis. A standard experiment is typically run in a deuterated solvent like chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), which dissolve a wide range of organic
compounds without contributing interfering signals. Tetramethylsilane (TMS) is used as an
internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.

Predicted *H NMR Data:

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (ppm)

Aldehyde (-CHO) 9.6-9.8 Singlet (s) or Triplet (t) 1H
Piperidine (H4) 24-26 Multiplet (m) 1H
Piperidine (H2, H6 - .

} ) 28-45 Multiplet (m) 4H
axial/equatorial)
Piperidine (H3, H5 - ]

] ) 16-22 Multiplet (m) 4H
axial/equatorial)
Acetyl (-CHs) ~2.1 Singlet (s) 3H

Interpretation and Expert Insights:

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Aldehyde Proton: The most downfield signal will be the aldehyde proton, typically appearing
between 9.6 and 9.8 ppm.[2] Its high chemical shift is due to the strong deshielding effect of
the carbonyl group's electronegativity and magnetic anisotropy. It may appear as a singlet or
a very narrow triplet if there is weak coupling to the proton at C4.

o Acetyl Protons: A sharp singlet integrating to three protons around 2.1 ppm is characteristic
of the acetyl methyl group.[3] Its singlet nature arises from the absence of adjacent protons.

» Piperidine Ring Protons: The piperidine ring protons present a more complex picture due to
the chair conformation and the influence of the N-acetyl group.

o The protons on C2 and C6, adjacent to the nitrogen, are expected to be the most
downfield of the ring protons due to the inductive effect of the nitrogen. The amide bond's
partial double-bond character can lead to magnetic inequivalence of the axial and
equatorial protons, resulting in broad or distinct signals, often in the 2.8 - 4.5 ppm range.

o The proton at C4, alpha to the aldehyde, will be deshielded and is expected around 2.4 -
2.6 ppm.

o The protons on C3 and C5 will be the most upfield of the ring protons, appearing in the 1.6
- 2.2 ppm region. The complex splitting patterns (multiplicities) arise from geminal (on the
same carbon) and vicinal (on adjacent carbons) coupling.

Experimental Protocol: tH NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 1-Acetylpiperidine-4-carbaldehyde in ~0.7 mL of
a suitable deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
o Data Acquisition Parameters:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Spectral Width: 0-12 ppm.

o Acquisition Time: ~2-3 seconds.
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o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: 13C NMR complements *H NMR by providing a signal for
each unique carbon atom in the molecule. A proton-decoupled experiment is standard,
resulting in singlets for each carbon, which simplifies the spectrum and improves the signal-to-
noise ratio.

Predicted 3C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=0) 195 - 205

Amide Carbonyl (C=0) 168 - 172

Piperidine (C4) 45 - 55

Piperidine (C2, C6) 40 - 50

Piperidine (C3, C5) 25-35

Acetyl (-CHs) 20 - 25

Interpretation and Expert Insights:

e Carbonyl Carbons: Two distinct carbonyl signals will be present in the most downfield region
of the spectrum. The aldehyde carbonyl is the most deshielded, appearing between 195-205
ppm. The amide carbonyl will be slightly more upfield, in the 168-172 ppm range.[4]

» Piperidine Carbons: The chemical shifts of the piperidine carbons are influenced by their
proximity to the nitrogen and the aldehyde group. C4, bearing the aldehyde, will be more
downfield than C3/C5. C2 and C6, adjacent to the nitrogen, will also be significantly
downfield.[5][6]
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» Acetyl Carbon: The acetyl methyl carbon will give a signal in the aliphatic region, typically
around 20-25 ppm.

Experimental Protocol: 33C NMR Data Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.

¢ Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition Parameters:

[¢]

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

[e]

Spectral Width: 0-220 ppm.

o

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, as 3C NMR is inherently less sensitive than *H NMR.

» Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by referencing the solvent signal (e.g., CDCls at 77.16 ppm).

NMR Workflow Diagram

Data Acquisition Spectral Analysis

13C Experiment Data Processing
(zgpg30, 1024 scans)
400+ MHz NMR l (F rrrrrr TS Phase & Baseline Calibrate to\l Structure
Spectrometer \ Correction TMS/SoIvent/ Elucidation
1H Experiment
(zg30, 16 scans)

Sample Preparation

Dissolve 5-10 mg
in ~0.7 mL CDCls
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Caption: General workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred
modern technique for solid and liquid samples. It requires minimal sample preparation and is
non-destructive. A diamond ATR crystal is robust and suitable for a wide range of organic
compounds.

Predicted IR Absorption Data:

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

C-H Stretch (Aldehyde) 2820-2850 & 2720-2750 Medium

C-H Stretch (Aliphatic) 2850-2960 Strong

C=0 Stretch (Aldehyde) 1720-1740 Strong

C=0 Stretch (Amide) 1630-1660 Strong

Interpretation and Expert Insights:

o Carbonyl Region: The most diagnostic region of the IR spectrum for this molecule will be the
carbonyl stretching region. Two strong, sharp peaks are expected. The aldehyde C=0
stretch will appear at a higher wavenumber (1720-1740 cm~1) compared to the amide C=0
stretch (1630-1660 cm~1).[7][8] This difference is due to the resonance effect in the amide,
which imparts more single-bond character to the C=0 bond, lowering its vibrational
frequency. The presence of these two distinct peaks is a strong indicator of the molecule's
bifunctional nature.

e C-H Stretches: The spectrum will show strong absorptions just below 3000 cm~1
corresponding to the sp3 C-H bonds of the piperidine ring and acetyl group.[7] Crucially, two
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weaker bands characteristic of the aldehyde C-H stretch (a Fermi doublet) are expected
around 2830 cm~* and 2730 cm~1. The presence of these bands is a key confirmation of the
aldehyde functionality.

Experimental Protocol: ATR-IR Data Acquisition

e Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly
onto the ATR crystal.

e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract
atmospheric (H20, COz) and instrumental contributions.

o Sample Scan: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum.

o Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the range
of 4000-400 cm™1,

e Processing: The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. By analyzing the fragmentation patterns, it can also offer valuable structural
clues.

Rationale for Experimental Choices: Electrospray lonization (ESI) is a soft ionization technique
ideal for polar molecules like 1-Acetylpiperidine-4-carbaldehyde. It typically generates the
protonated molecular ion [M+H]* with minimal fragmentation, allowing for clear determination of
the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-
Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, which can be
used to confirm the elemental formula.
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Predicted Mass Spectrometry Data (ESI-HRMS):

lon Predicted m/z (Monoisotopic)
[M+H]* 156.1019
[M+NaJ* 178.0838

Data predicted from PubChemLite for CsH13NO-2.[2]
Interpretation and Expert Insights:

e Molecular lon: The primary ion observed in the positive ESI mass spectrum will be the
protonated molecule [M+H]* at an m/z of 156.1019.[2] An HRMS measurement confirming
this mass to within a few parts per million (ppm) provides strong evidence for the elemental
formula CsH1aNO2*. The sodium adduct [M+Na]* at m/z 178.0838 is also commonly
observed.

o Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced.
Potential fragmentation pathways could include the loss of the acetyl group or cleavage
within the piperidine ring. Tandem MS (MS/MS) experiments, where the [M+H]* ion is
isolated and fragmented, would provide more detailed structural information. For instance, a
characteristic fragment would be the loss of ketene (CH2=C=0, 42 Da) from the acetyl

group.
Experimental Protocol: ESI-HRMS Data Acquisition

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote
protonation.

e Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10
pL/min) via a syringe pump.

e Instrument Parameters (Positive lon Mode):

o lon Source: Electrospray lonization (ESI).
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o Capillary Voltage: 3-4 kV.
o Analyzer: TOF or Orbitrap.

o Mass Range: m/z 50-500.

o Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and good mass
accuracy.

o Data Analysis: Determine the accurate mass of the observed ions and use software to
calculate the elemental composition and mass error (in ppm).

Mass Spectrometry Workflow Diagram

Dilute sample in Syringe Pump Electrospray HRMS Analyzer . Mass Spectrum Elemental Formul
lon Detection
MeOH + 0.1% Formic Acid Infusion lonization (ESI) (TOF or Orbitrap) (m/z vs. Intensity) Confirmation

Sample Preparation Tonization Mass Analysis Data Output
)

Click to download full resolution via product page

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural characterization of 1-Acetylpiperidine-4-carbaldehyde relies on a synergistic
application of modern spectroscopic techniques. *H and 3C NMR provide a complete map of
the proton and carbon frameworks, IR spectroscopy confirms the presence of the critical
aldehyde and amide functional groups, and high-resolution mass spectrometry validates the
molecular weight and elemental composition. By integrating the data from these orthogonal
methods, researchers can achieve an unambiguous identification of the molecule, ensuring its
quality and suitability for applications in drug development and synthetic chemistry. This guide
provides the foundational data and protocols necessary to confidently undertake such an
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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